2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
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Overview
Description
2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride.
Coupling with Phenyl Acetamide: The final step involves coupling the piperazine derivative with phenyl acetamide under appropriate reaction conditions, such as using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonyl group and have similar biological activities.
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: This compound has a similar piperazine structure and is known for its antitumor activity.
Uniqueness
2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-21(19,20)17-8-6-16(7-9-17)12-5-3-2-4-11(12)15-13(18)10-14/h2-5H,6-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTBIOWJITZZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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